4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
Overview
Description
Preparation Methods
The synthesis of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves the chlorination of 1,4,5,8-naphthalenetetracarboxylic acid in the presence of alkali metal hydroxides, carbonates, acetates, or phosphates . The reaction is carried out in an aqueous solution at a pH range of 4 to 6.5, preferably between 5 and 6, and at temperatures between 10°C and 70°C, with an optimal range of 30°C to 40°C . The chlorination can be achieved using gaseous chlorine or sodium hypochlorite .
Chemical Reactions Analysis
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium dichromate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride is primarily used in the synthesis of vat dyes, which are important in the textile industry for dyeing cotton and other fibers . Additionally, it serves as an intermediate in the production of various organic compounds and materials used in research and industrial applications .
Mechanism of Action
The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves its reactivity as an anhydride. The compound can undergo hydrolysis to form the corresponding diacid, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride include:
4,5-Dibromonaphthalene-1,8-dicarboxylic anhydride: Similar in structure but with bromine atoms instead of chlorine.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and applications in dye synthesis and other industrial processes .
Properties
IUPAC Name |
8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSWROAHPQGTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399212 | |
Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-14-3 | |
Record name | 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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